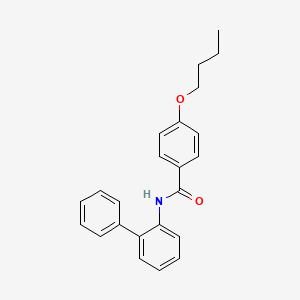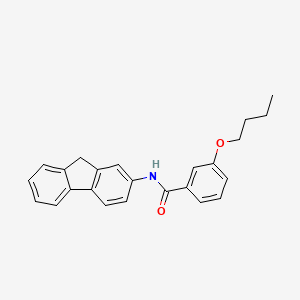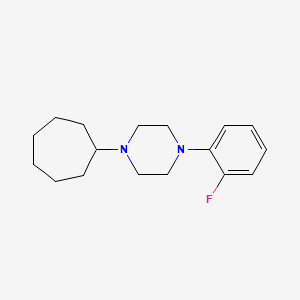![molecular formula C18H21ClN2O3 B5055191 N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, also known as BN82002, is a chemical compound used in scientific research. It is a member of the nitroaniline family of compounds, which are known to have various biological activities. BN82002 has been found to have potential therapeutic uses, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It may also act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, its low solubility in water can make it difficult to work with in certain experimental setups. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline. One area of interest is its use in combination with other anticancer drugs, to enhance their effectiveness. Another area of research could be the development of more soluble forms of the compound, to improve its usability in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, and its potential therapeutic uses in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline involves the reaction of 5-chloro-2-nitroaniline with 4-tert-butylphenol in the presence of an acid catalyst. The resulting product is then treated with ethylene oxide to form the final compound. The synthesis method has been optimized to produce high yields of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline with good purity.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been extensively studied for its potential therapeutic uses. It has been found to have anticancer activity, particularly against breast cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(2,3)13-4-7-15(8-5-13)24-11-10-20-16-12-14(19)6-9-17(16)21(22)23/h4-9,12,20H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWOJBHWRUGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)

![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)




![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)